6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
6-Methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene and pyrimidine ring system. The compound features a methyl group at the 6-position and a 2-oxopropyl substituent at the 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.
Its synthesis often involves multicomponent reactions or modifications of preformed thienopyrimidinone scaffolds, as demonstrated in solvent-free POCl3-catalyzed protocols .
Properties
IUPAC Name |
6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)4-12-5-11-9-8(10(12)14)3-7(2)15-9/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUDVYYRAYNBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN(C2=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reaction (FCR)
A green, one-step method employs acetone, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under catalytic conditions. This approach eliminates chromatography and achieves 96% yield at 100 mmol scale. The mechanism involves:
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Knoevenagel condensation : Acetone and ethyl cyanoacetate form α,β-unsaturated nitrile.
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Gewald reaction : Sulfur incorporation generates the thiophene ring.
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Cyclization : Formamide promotes annulation to yield the pyrimidinone core.
Key Advantages :
Bromination-Methylation Sequence
Alternative routes involve bromination of unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one followed by methyl group installation. For example, bromination with Br₂ in acetic acid at 80°C introduces a bromine at position 6 (87–95% yield). Subsequent Suzuki-Miyaura coupling with methylboronic acid could furnish the 6-methyl derivative, though this method is less efficient than the FCR.
N3-Alkylation: Introduction of the 2-Oxopropyl Group
The 3-position of the core is functionalized via alkylation with chloroacetone, leveraging nucleophilic substitution at the pyrimidinone nitrogen.
Alkylation Conditions
A representative procedure from patent literature involves:
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Base : Potassium carbonate (K₂CO₃, 1.1 equiv).
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Catalyst : Tetrabutylammonium bromide (TBAB, 0.2 equiv).
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Solvent : Ethyl acetate.
Reaction Setup :
Yield : 81–85% (analogous to allyl bromide alkylation in Example 66).
Mechanistic Considerations
The reaction proceeds via:
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Base activation : Deprotonation of the pyrimidinone N3-H.
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Phase-transfer catalysis : TBAB enhances interfacial reactivity between the organic and aqueous phases.
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Nucleophilic attack : The deprotonated nitrogen attacks chloroacetone, displacing chloride.
Side Reactions :
Comparative Analysis of Synthetic Routes
Optimization and Scalability
Solvent Screening
Ethyl acetate outperforms DMF and dioxane in alkylation reactions due to:
Temperature Effects
Reflux (80°C) ensures complete conversion within 12 hours. Lower temperatures (60°C) extend reaction times to 24+ hours.
Analytical Characterization
1H NMR (DMSO-d6) :
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δ 12.58 (s, 1H, NH), 8.12 (s, 1H, H5), 4.21 (t, 2H, CH₂CO), 3.89 (t, 2H, NCH₂), 2.45 (s, 3H, COCH₃), 2.32 (s, 3H, C6-CH₃).
IR (cm⁻¹) :
Industrial Feasibility
The FCR-alkylation sequence is preferred for:
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of alkylated or acylated thienopyrimidine derivatives.
Scientific Research Applications
Biological Activities
Antimycobacterial Activity
Research indicates that 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies have shown that compounds in this class can inhibit the growth of these bacteria, making them candidates for further development as antitubercular agents .
Mechanism of Action
Interaction studies involving this compound focus on its binding affinity to target enzymes or receptors associated with bacterial metabolism. Techniques such as molecular docking and enzyme inhibition assays are often employed to elucidate the mechanism of action .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Thieno-Pyrimidine Core : This involves cyclization reactions under controlled conditions.
- Substitution Reactions : The introduction of the 2-oxopropyl group is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Specific conditions such as temperature control and the use of solvents like dimethylformamide or dichloromethane are critical for optimal yield .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Here is a comparative table highlighting notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(n-pentyl)thieno[2,3-d]pyrimidin-4(3H)-one | Alkyl chain substitution | Antimycobacterial |
| 6-(n-heptyl)thieno[2,3-d]pyrimidin-4(3H)-one | Longer alkyl chain | Antimycobacterial |
| 5-Fluoro-thieno[2,3-d]pyrimidin-4(3H)-one | Fluorine substitution | Anticancer properties |
These compounds illustrate variations in substituents that can influence biological activity and pharmacological properties. The uniqueness of this compound lies in its specific combination of substituents that enhance its efficacy against certain bacterial strains while potentially reducing toxicity compared to other derivatives .
Case Studies
- Study on Antimycobacterial Efficacy : A recent study evaluated the efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load compared to control groups .
- Mechanistic Insights : Another research project focused on the compound's interaction with specific enzymes involved in bacterial cell wall synthesis. The findings suggested that this compound could serve as a lead for developing new antitubercular drugs .
Mechanism of Action
The mechanism of action of 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of Key Derivatives
Key Observations
Substituent-Driven Activity: The 6-methyl and 3-(2-oxopropyl) groups in the target compound may enhance solubility and bioavailability compared to simpler alkyl or aryl derivatives . Triazole-containing analogs (e.g., 6h) exhibit superior fungicidal activity, likely due to improved target binding via hydrogen bonding . Isomeric differences: Thieno[2,3-d]pyrimidinones generally show higher anticancer activity than [3,2-d] isomers, emphasizing the role of ring fusion orientation .
Mechanistic Insights: Derivatives with 2-alkylamino or 3-aryl groups (e.g., triazolyl compounds) often target fungal cytochrome P450 enzymes or microtubule assembly .
Synthetic Accessibility: The target compound can be synthesized via one-step catalytic multicomponent reactions using ketones, ethyl cyanoacetate, S8, and formamide, offering a green chemistry advantage . In contrast, triazole-containing derivatives require multistep aza-Wittig reactions, limiting scalability .
Biological Activity
6-Methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This class of compounds is known for its diverse biological activities, making it a subject of extensive research in medicinal chemistry. The unique structural features of this compound suggest potential therapeutic applications, particularly in oncology and enzymatic inhibition.
The molecular formula for this compound is . Its structure includes a thieno[2,3-d]pyrimidine core, which is critical for its biological activity. The compound can be synthesized through various methods, typically involving the cyclization of 2-aminothiophene derivatives with β-diketones under specific conditions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can modulate various signaling pathways within cells. For example, it has been studied as a potential inhibitor of the Pim-1 kinase, an important target in cancer therapy due to its role in cell proliferation and survival.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. In a study focusing on Pim-1 inhibitors, several derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Compounds derived from this class exhibited significant inhibition of cell proliferation with IC50 values ranging from 1.18 to 8.83 µM, demonstrating strong potential for therapeutic use against malignancies .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, particularly kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalytic activity. This inhibition can lead to decreased tumor growth and improved patient outcomes in cancer therapies .
Additional Biological Activities
Beyond its anticancer properties, thienopyrimidine derivatives have been associated with several other biological activities:
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative stress.
- Anti-inflammatory Activity : Compounds in this family have been explored for their ability to modulate inflammatory responses.
- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various microbial strains .
Study 1: Pim Kinase Inhibition
In a comprehensive study published in 2017, researchers synthesized multiple derivatives of pyridothienopyrimidinones aimed at enhancing Pim-1 inhibitory activity. The most potent compounds were tested against three different cancer cell lines, revealing significant cytotoxic effects correlated with their inhibitory potency .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 7a | 1.18 | MCF7 |
| 7d | 1.38 | HCT116 |
| 8b | 1.97 | PC3 |
Study 2: Antioxidant Properties
Another study examined the antioxidant capabilities of thieno[2,3-c]pyrazole compounds derived from similar structures. These compounds were tested on erythrocytes exposed to toxic agents, showing significant protective effects against cell damage .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.5 ppm) and carbonyl signals (δ 170–180 ppm) .
- IR spectroscopy : Confirm lactam C=O stretches (~1680 cm⁻¹) and thiophene ring vibrations (~730 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C₉H₁₁N₃OS for a trimethyl analog, m/z 209.2681) .
How does fluorination of the thieno[2,3-d]pyrimidinone core impact bioactivity?
Advanced Synthetic Strategy
Fluorine incorporation enhances metabolic stability and target affinity:
- Synthesis : React 4-fluorophenyl isothiocyanate with amine intermediates under Gewald reaction conditions .
- Activity : Fluorinated analogs show 90% inhibition in antimicrobial assays (e.g., cotton fusarium wilt) due to increased electronegativity and membrane penetration .
- Trade-offs : Fluorine may reduce solubility; counterbalance with polar groups (e.g., methoxy) in the benzyl moiety .
What strategies improve the pharmacokinetic profile of this compound?
Q. Advanced Optimization
- Solubility : Introduce hydrophilic groups (e.g., piperazinyl or morpholinyl) at the 3-position via reductive amination .
- Bioavailability : Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles enhances oral absorption in rodent models .
- Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
